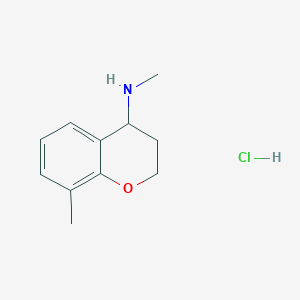
N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride” is a derivative of coumarins or benzopyran-2-ones . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature . They have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties . These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular structure of “this compound” is a derivative of coumarins or benzopyran-2-ones . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of 5-hydroxy-4,7-dimethyl-2-oxo-2H-chromene-6,8-dicarbaldehyde 232 with 1-R-5-R′-2,3,3-trimethyl-3H-indol-1-ium perchlorate 233 in the presence of catalytic amounts of Et 3 N under reflux conditions .Aplicaciones Científicas De Investigación
Synthesis of Chromenol Derivatives
Maruyama et al. (1979) investigated the methylation of 2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-6-ol to yield various chromenol derivatives, exploring the Mannich reaction and hydrogenative cleavage methods. This study contributes to understanding the synthetic pathways for modifying chromenol structures, potentially applicable in developing new compounds with similar backbones to N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride (Maruyama, Tobimatsu, & Naruta, 1979).
Antimicrobial and Molecular Orbital Calculations
El‐Shaaer et al. (2012) synthesized α-benzopyrone derivatives, including compounds structurally related to this compound, and evaluated their antimicrobial activities along with molecular orbital calculations. This research suggests potential applications of these derivatives in antimicrobial treatments, indicating a broader spectrum of utility in pharmaceuticals (El‐Shaaer, Ibrahim, Abdel-Monem, & Ibrahim, 2012).
Application in Fused Chromenone Synthesis
Avula, Nanubolu, & Yadla (2014) disclosed a synthesis method for highly substituted fused chromenones using a domino protocol involving N,3-diaryl-3-oxo-propanethioamide. This approach highlights the versatility of chromen derivatives in synthesizing complex molecular structures with potential application in medicinal chemistry and drug discovery (Avula, Nanubolu, & Yadla, 2014).
Novel Algicidal and Antifungal Compounds
Meepagala et al. (2010) isolated a chromene amide from Amyris texana with selective algicidal activity and moderate antifungal properties. This study opens the door for developing new algicidal and fungicidal agents from chromene derivatives, showcasing the ecological and agricultural applications of these compounds (Meepagala, Schrader, Burandt, Wedge, & Duke, 2010).
Synthesis of Pyrano[3,2-c]chromenes
Ahmad & Silva (2012) explored the oxidation of 2H-chromenes and dihydro-1-benzoxepines with hypervalent iodine(III), leading to the synthesis of new pyrano[3,2-c]chromenes. This research demonstrates the chemical versatility and reactivity of chromene derivatives, which could be instrumental in synthetic organic chemistry and material science (Ahmad & Silva, 2012).
Propiedades
IUPAC Name |
N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-4-3-5-9-10(12-2)6-7-13-11(8)9;/h3-5,10,12H,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUKRNARYKKRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCO2)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2801866.png)
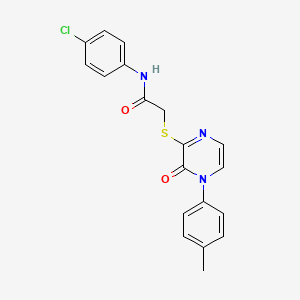
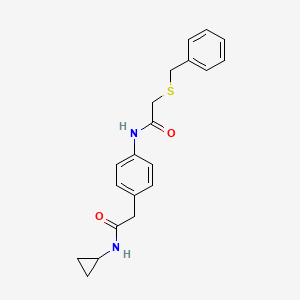
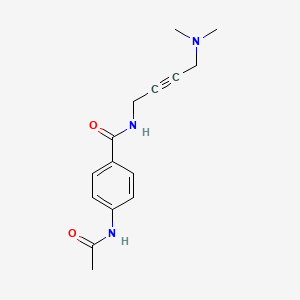
![(Z)-1-(4-fluorobenzyl)-3-(((2-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2801871.png)
![1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol](/img/structure/B2801873.png)
![1-[4-(aminomethyl)phenyl]-N-isopropylmethanesulfonamide hydrochloride](/img/structure/B2801874.png)
![1-isopropyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2801879.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2801883.png)
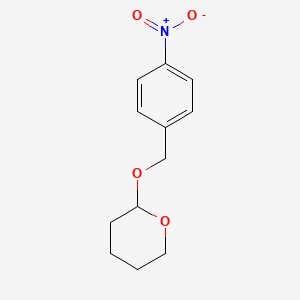

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2801886.png)
![4-[(2-Fluorophenyl)methyl]-3-methylmorpholine](/img/structure/B2801888.png)